![molecular formula C16H12N2O4S B11791981 2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791981.png)
2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a complex organic compound that features a benzofuran moiety fused with a thiazolopyrimidine ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of the benzofuran ring, followed by the construction of the thiazolopyrimidine core through cyclization reactions involving sulfur and nitrogen-containing reagents .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzofuran derivatives and thiazolopyrimidine analogs. Examples are:
- Benzofuran-2-carboxylic acid
- Thiazolo[3,2-a]pyrimidine derivatives
Uniqueness
What sets 2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid apart is its unique fusion of benzofuran and thiazolopyrimidine rings, which imparts distinct chemical and biological properties. This fusion enhances its potential for diverse applications in scientific research and industry .
Eigenschaften
Molekularformel |
C16H12N2O4S |
|---|---|
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
2-[7-(1-benzofuran-2-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H12N2O4S/c19-14-7-11(13-5-9-3-1-2-4-12(9)22-13)17-16-18(14)10(8-23-16)6-15(20)21/h1-5,7,10H,6,8H2,(H,20,21) |
InChI-Schlüssel |
PPXSRCHTJZSWAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N2C(=O)C=C(N=C2S1)C3=CC4=CC=CC=C4O3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


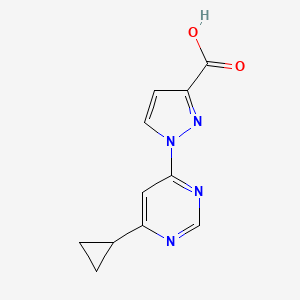
![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid](/img/structure/B11791907.png)
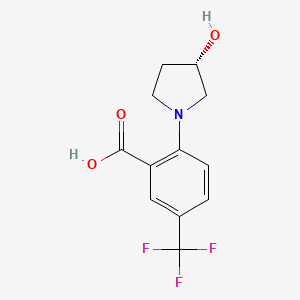
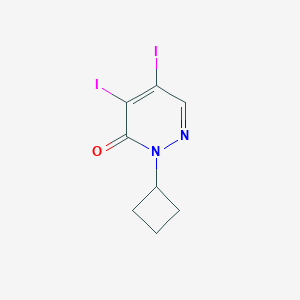

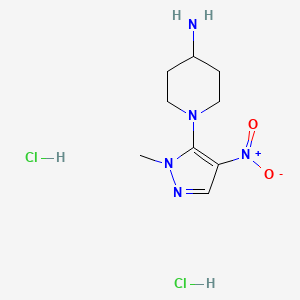

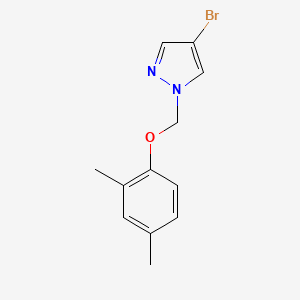


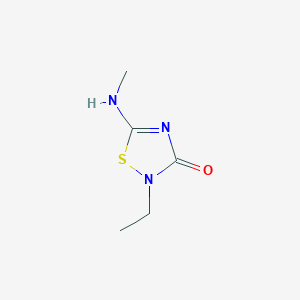

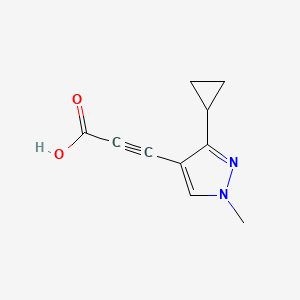
![tert-Butyl ((5-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11791976.png)
